molecular formula C21H12BrCl3N2O3 B12015778 [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate CAS No. 769149-36-2

[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12015778
CAS No.: 769149-36-2
M. Wt: 526.6 g/mol
InChI Key: VCRLYOGXHJRUJV-KBKYJPHKSA-N
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Description

[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate: is a complex organic compound characterized by its unique structural features, including multiple halogen substitutions and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 2,4-dichlorobenzoyl hydrazine with 4-bromo-2-formylphenyl 2-chlorobenzoate under acidic or basic conditions to form the hydrazone linkage. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of significant interest. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to elucidate its mechanism of action and therapeutic potential.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets could lead to the development of treatments for various diseases.

Industry

In the industrial sector, the compound may be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate exerts its effects involves its interaction with specific molecular targets. The hydrazone linkage and halogen substitutions play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenol
  • 2-chloro-4-bromo-N-(2,4-dichlorobenzoyl)benzamide
  • 4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl acetate

Uniqueness

Compared to similar compounds, [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate stands out due to its specific combination of halogen substitutions and the presence of a hydrazone linkage. These features confer unique reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

769149-36-2

Molecular Formula

C21H12BrCl3N2O3

Molecular Weight

526.6 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H12BrCl3N2O3/c22-13-5-8-19(30-21(29)16-3-1-2-4-17(16)24)12(9-13)11-26-27-20(28)15-7-6-14(23)10-18(15)25/h1-11H,(H,27,28)/b26-11+

InChI Key

VCRLYOGXHJRUJV-KBKYJPHKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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